molecular formula C20H20N4O2 B5536190 2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine

2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine

Cat. No. B5536190
M. Wt: 348.4 g/mol
InChI Key: MUHWDWQQADOGIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds analogous to 2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine involves intricate steps that may include cyclization, nucleophilic substitution, and catalytic reactions. Synthesis often targets enhancing specific molecular interactions, such as those involving pyrazolo[3,4-b]pyridine and its analogues, which are crucial for binding to various biological targets (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, contributing to their chemical diversity and potential biological activity. The intricate structure allows for versatile interactions with biological molecules, making it a valuable scaffold in drug discovery (Gomaa & Ali, 2020).

Chemical Reactions and Properties

Compounds with pyrazolo[3,4-b]pyridine cores exhibit a range of chemical reactions, including nucleophilic substitution and electrophilic addition. Their reactivity can be finely tuned through modifications at various positions on the ring, influencing their chemical and biological properties significantly (Borah, Dwivedi, & Chowhan, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are closely tied to the compound's molecular architecture. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development (Pazderski & Abramov, 2023).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability, are influenced by the compound's structural elements. For instance, the presence of nitrogen in the pyrazole ring contributes to its basicity and reactivity in nucleophilic addition reactions. Understanding these properties is essential for the compound's application in synthesis and drug design (Singha, Halder, Jana, & Pal, 2023).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Ganapathy et al. (2015) discusses the crystal structure of a compound similar to the one , highlighting the importance of single-crystal X-ray diffraction in understanding the molecular structure of such compounds (Ganapathy et al., 2015).

Utility in Synthesizing Heterocycles

  • Research by Mahata et al. (2003) demonstrates the use of compounds with methoxyphenyl groups in the efficient synthesis of various five and six-membered heterocycles. This indicates the potential of your compound in synthesizing structurally diverse heterocyclic compounds (Mahata et al., 2003).

Applications in Device Fabrication

  • El-Menyawy et al. (2019) explored pyrazolo[4,3-b] pyridine derivatives for their application in device fabrication, particularly in creating thin films and devices with photovoltaic properties. This suggests a potential application of your compound in the field of material science and electronics (El-Menyawy et al., 2019).

Ligand Synthesis and Molecular Structure

  • A study by Silva et al. (1997) on the synthesis and molecular structure of new ligands, including bis-phenol-pyrazole and bis-phenol-pyridine compounds, could be relevant. This indicates potential applications of your compound in the development of new ligands for chemical reactions (Silva et al., 1997).

Biological Activity Studies

  • The research by Li et al. (2010) on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, which includes compounds structurally related to your query, demonstrates the relevance in studying biological activity, particularly cytotoxicity, of such compounds (Li et al., 2010).

X-ray Powder Diffraction

  • Wang et al. (2017) used X-ray powder diffraction for a compound that is an intermediate in synthesizing apixaban, an anticoagulant. This highlights the importance of structural analysis techniques in drug synthesis and design (Wang et al., 2017).

Supramolecular Aggregation Studies

  • Research by Low et al. (2007) on supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives could provide insights into the potential of your compound in the study of molecular interactions and crystallography (Low et al., 2007).

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-10-3-2-8-18(19)24-14-15(13-22-24)20(25)23-12-6-9-17(23)16-7-4-5-11-21-16/h2-5,7-8,10-11,13-14,17H,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHWDWQQADOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine

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